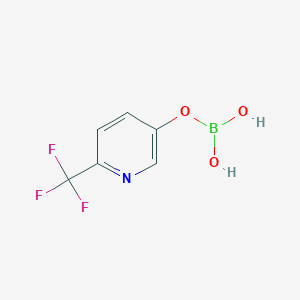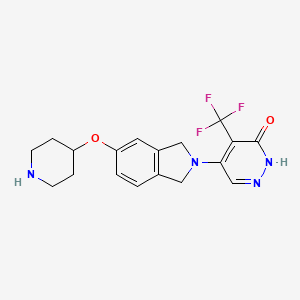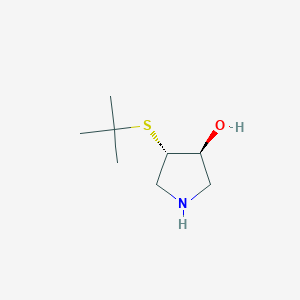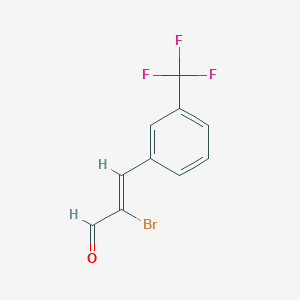![molecular formula C16H12BNO2 B13361447 (7H-Benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13361447.png)
(7H-Benzo[c]carbazol-10-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7H-Benzo[c]carbazol-10-yl)boronic acid is a boronic acid derivative that features a benzo[c]carbazole moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7H-Benzo[c]carbazol-10-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or boronate ester. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(7H-Benzo[c]carbazol-10-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a hydroborate.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Borane or hydroborate derivatives.
Substitution: Various biaryl compounds resulting from Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
(7H-Benzo[c]carbazol-10-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (7H-Benzo[c]carbazol-10-yl)boronic acid largely depends on its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as a catalyst in various organic reactions, facilitating the formation of new chemical bonds. The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another boronic acid derivative with similar reactivity but lacks the extended aromatic system of (7H-Benzo[c]carbazol-10-yl)boronic acid.
Naphthylboronic acid: Similar in structure but with a naphthalene moiety instead of a benzo[c]carbazole.
Borinic acid: A simpler boron-containing compound with different reactivity and applications.
Uniqueness
This compound is unique due to its extended aromatic system, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific photophysical characteristics, such as in the development of fluorescent probes and organic electronic materials .
Propiedades
Fórmula molecular |
C16H12BNO2 |
|---|---|
Peso molecular |
261.1 g/mol |
Nombre IUPAC |
7H-benzo[c]carbazol-10-ylboronic acid |
InChI |
InChI=1S/C16H12BNO2/c19-17(20)11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)18-14/h1-9,18-20H |
Clave InChI |
VHQYBIAGKOSSAQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)NC3=C2C4=CC=CC=C4C=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B13361368.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol](/img/structure/B13361381.png)

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13361395.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13361396.png)
![1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B13361410.png)



![Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide](/img/structure/B13361427.png)

